molecular formula C19H19N3O3S B2405467 (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1396682-86-2

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2405467
CAS No.: 1396682-86-2
M. Wt: 369.44
InChI Key: VTMSVZXPHXQZGV-UHFFFAOYSA-N
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Description

The compound (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule that features a combination of oxadiazole, azetidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The azetidine ring can be introduced via cyclization of appropriate amine precursors. The final step often involves coupling the oxadiazole and azetidine intermediates with the thiophene moiety under specific conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxybenzyl group.

    Reduction: Formation of amines from the oxadiazole ring.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Incorporation into polymers or other materials to impart specific electronic or optical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and azetidine rings can participate in hydrogen bonding and hydrophobic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
  • (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-methylthiophen-2-yl)methanone

Uniqueness

The uniqueness of (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methoxybenzyl group, oxadiazole ring, azetidine ring, and thiophene ring in a single molecule allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(4-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-7-16(26-11-12)19(23)22-9-14(10-22)18-20-17(21-25-18)8-13-5-3-4-6-15(13)24-2/h3-7,11,14H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMSVZXPHXQZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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